molecular formula C8H4Cl2N2O B1423424 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1167056-60-1

5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No. B1423424
CAS RN: 1167056-60-1
M. Wt: 215.03 g/mol
InChI Key: TYAALXRKDYAAMQ-UHFFFAOYSA-N
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Description

5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a compound that has been used as an effective thionyl dichloride deprotection agent, which can be used to remove the protective group in alcohols, phenols, or ethers .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, a yield of 76% was achieved under conditions of -78 to -20℃ for 1 hour . The reaction involved the use of 2,6-dichloro-3-nitro-pyridine in dry tetrahydrofurane, which was cooled to -78°C and treated dropwise with bromo(vinyl)magnesium .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques. The Infrared (IR) spectrum shows peaks at 3047 cm^-1 (C-H stretch), 1661 cm^-1 (C=O stretch), and 1561 cm^-1 (C=C stretch) . The ^1H NMR spectrum provides information about the hydrogen atoms in the molecule .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 187.03 . The InChI key is OALVDHPNAWHICK-UHFFFAOYSA-N .

Scientific Research Applications

Sonogashira-Type Reactions

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is utilized in Sonogashira-type cross-coupling reactions, a pivotal process in the synthesis of diverse organic compounds. For instance, Vilkauskaitė, Šačkus, and Holzer (2011) demonstrated the use of similar compounds in producing 5-alkynyl-1H-pyrazole-4-carbaldehydes, leading to the formation of 1-phenylpyrazolo[4,3-c]pyridines (Vilkauskaitė, Šačkus, & Holzer, 2011).

Interaction with Glycine Esters

Zinchenko, Muzychka, Biletskiy, and Smolii (2018) explored the interaction of similar chloropyrimidine carbaldehydes with glycine esters. This study revealed the synthesis of new derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, expanding the scope of potential biologically active compounds (Zinchenko et al., 2018).

Reactions of Polyfunctionalised Pyrroles

Research by Zaytsev, Anderson, Meth–Cohn, and Groundwater (2005) explored the reactivity of polyfunctionalised pyrroles similar to 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. Their findings demonstrate the versatility of these compounds in synthesizing various substituted pyrroles (Zaytsev et al., 2005).

Synthesis of Expanded Porphyrins

Maes, Vanderhaeghen, and Dehaen (2005) utilized a similar dichloropyrimidine carbaldehyde for the synthesis of expanded porphyrins. This showcases the compound's utility in creating complex macrocyclic structures, important in various fields including material science (Maes, Vanderhaeghen, & Dehaen, 2005).

Synthesis of Heterocyclic Chalcones

Quiroga, Díaz, Insuasty, Abonía, Nogueras, and Cobo (2010) highlighted the synthesis of novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes from compounds similar to 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. These compounds were further used to create heterocyclic chalcones, emphasizing the compound's role in developing new chemical entities (Quiroga et al., 2010).

Safety and Hazards

The compound is classified with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-6-1-5-4(3-13)2-11-7(5)8(10)12-6/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAALXRKDYAAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=C(N=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204548
Record name 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

CAS RN

1167056-60-1
Record name 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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